4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one

描述

Chemical Identity and Structural Classification

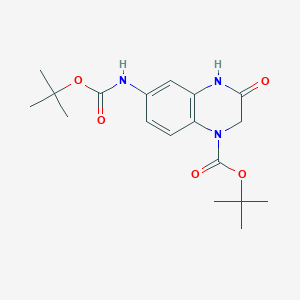

This compound exists as a complex heterocyclic molecule with the molecular formula C₁₈H₂₅N₃O₅ and a molecular weight of 363.414 daltons. The compound's International Union of Pure and Applied Chemistry systematic name is tert-butyl 6-[(tert-butoxycarbonyl)amino]-3-oxo-3,4-dihydro-1(2H)-quinoxalinecarboxylate, reflecting its sophisticated structural composition. The molecule possesses the identifier code MFCD09878781 in chemical databases and demonstrates characteristic properties of protected amino heterocycles.

The structural architecture of this compound incorporates two distinct tert-butyloxycarbonyl protecting groups strategically positioned on the quinoxalinone framework. The primary scaffold consists of a dihydroquinoxalin-2-one core, which represents a partially saturated quinoxaline ring system containing a ketone functionality at the 2-position. This molecular arrangement places the compound within the broader classification of benzopyrazine derivatives, where the pyrazine ring is fused to a benzene ring system.

The International Chemical Identifier string for this molecule is 1S/C18H25N3O5/c1-17(2,3)25-15(23)19-11-7-8-13-12(9-11)20-14(22)10-21(13)16(24)26-18(4,5)6/h7-9H,10H2,1-6H3,(H,19,23)(H,20,22), providing a standardized representation of its connectivity. The compound exhibits multiple stereocenters and conformational flexibility due to the presence of both saturated and unsaturated regions within its molecular framework.

Table 1: Fundamental Chemical Properties of this compound

Historical Development and Significance in Heterocyclic Chemistry

The development of this compound reflects the evolution of protective group chemistry and heterocyclic synthesis methodologies that have emerged over several decades of pharmaceutical research. The compound represents an advanced application of tert-butyloxycarbonyl protection strategies, which have become fundamental tools in modern organic synthesis since their introduction in the mid-twentieth century. The incorporation of dual protecting groups on the quinoxalinone scaffold demonstrates the sophisticated approach required for manipulating complex heterocyclic systems.

Quinoxaline derivatives have maintained significant importance in heterocyclic chemistry due to their widespread occurrence in natural products and their extensive pharmaceutical applications. The parent quinoxaline structure, first synthesized through the condensation of ortho-diamines with 1,2-diketones, established the foundation for developing more complex derivatives like the dihydroquinoxalinone family. The progression from simple quinoxalines to protected dihydroquinoxalinone derivatives represents a significant advancement in synthetic methodology and molecular design.

The significance of this compound within heterocyclic chemistry extends beyond its structural complexity to encompass its role as a versatile synthetic intermediate. Research investigations have demonstrated that dihydroquinoxalinone derivatives serve as crucial building blocks for accessing more elaborate heterocyclic architectures, particularly in the context of pharmaceutical development. The strategic placement of protecting groups in this compound enables selective chemical transformations while maintaining the integrity of sensitive functional groups.

Contemporary research has highlighted the importance of protected dihydroquinoxalinone derivatives in advancing synthetic methodologies. The development of efficient synthetic routes to these compounds has facilitated their incorporation into drug discovery programs and materials science applications. The compound's structural features make it particularly valuable for exploring structure-activity relationships in biological systems, where the protecting groups can be selectively removed to reveal reactive sites for further functionalization.

Position within the Dihydroquinoxalinone Family

This compound occupies a distinctive position within the dihydroquinoxalinone family, characterized by its unique substitution pattern and protective group arrangement. The dihydroquinoxalinone family encompasses a diverse collection of bicyclic heterocycles that share the common structural motif of a partially saturated quinoxaline ring bearing a ketone functionality. These compounds have gained prominence due to their remarkable biological activities and synthetic versatility.

The family includes numerous derivatives with varying substitution patterns and functional group arrangements. Notable members include simple 3,4-dihydroquinoxalin-2-ones, which serve as foundational structures for more complex derivatives. Other significant compounds within this family include 1,4-dihydroxyquinoxaline-2,3-dione, which demonstrates alternative oxidation states and hydroxylation patterns, and 4-nitroso-3,4-dihydroquinoxalin-2(1H)-one, which incorporates nitroso functionality.

The positioning of this compound within this family is defined by several distinctive features. The presence of dual tert-butyloxycarbonyl protecting groups sets it apart from simpler family members and reflects its specialized role as a synthetic intermediate. The 7-amino substitution pattern provides additional functionality compared to unsubstituted derivatives, while the 4-position protection ensures chemical stability during synthetic manipulations.

Recent research has revealed that pyrimidine dihydroquinoxalinone derivatives, which share structural similarities with this compound, demonstrate exceptional biological activities. These investigations have highlighted the importance of specific substitution patterns in determining biological activity and have established structure-activity relationships that guide the design of new derivatives. The strategic incorporation of protecting groups in compounds like this compound enables the systematic exploration of these relationships.

Table 2: Comparative Analysis of Selected Dihydroquinoxalinone Family Members

Fundamental Properties and Research Relevance

The fundamental properties of this compound encompass both its intrinsic chemical characteristics and its derived significance in contemporary research applications. The compound exhibits properties typical of protected heterocyclic intermediates, including enhanced stability under standard laboratory conditions and selective reactivity patterns that facilitate controlled chemical transformations. The presence of multiple functional groups within the molecular framework provides numerous sites for chemical modification and derivatization.

The compound's physical properties reflect its complex molecular architecture and the presence of bulky protecting groups. The molecular weight of 363.414 daltons positions it within the range typical of pharmaceutical intermediates, while the multiple carbonyl functionalities contribute to its electronic properties and potential for intermolecular interactions. The tert-butyloxycarbonyl groups provide steric bulk that influences the compound's conformational behavior and reactivity patterns.

Research relevance of this compound extends across multiple scientific disciplines, with particular significance in medicinal chemistry and synthetic organic chemistry. The compound serves as a valuable building block for accessing more complex molecular architectures, particularly in the context of drug discovery programs targeting various therapeutic areas. Its structural features make it suitable for incorporation into libraries of compounds designed for biological screening and structure-activity relationship studies.

Contemporary investigations have demonstrated that dihydroquinoxalinone derivatives possess significant biological activities, including antimicrobial, antiviral, and anticancer properties. The structural similarity between this compound and these bioactive compounds suggests potential applications in pharmaceutical research. The protecting groups present in this compound enable systematic modification strategies that can be employed to optimize biological activity while maintaining synthetic accessibility.

The compound's research relevance is further enhanced by its potential role in materials science applications. Quinoxaline derivatives have found applications in the development of electronic and optical materials due to their conjugated aromatic systems and tunable electronic properties. The presence of protecting groups in this compound provides opportunities for controlled functionalization that could lead to materials with specific electronic characteristics.

Recent synthetic methodologies have established efficient routes for preparing dihydroquinoxalinone derivatives with high regioselectivity and yield. These advances have made compounds like this compound more accessible for research applications and have facilitated their incorporation into synthetic programs. The development of improved synthetic methods continues to expand the potential applications of these compounds in various research contexts.

属性

IUPAC Name |

tert-butyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-2,4-dihydroquinoxaline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O5/c1-17(2,3)25-15(23)19-11-7-8-13-12(9-11)20-14(22)10-21(13)16(24)26-18(4,5)6/h7-9H,10H2,1-6H3,(H,19,23)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKDJIKUTOOUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N(CC(=O)N2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650667 | |

| Record name | tert-Butyl 6-[(tert-butoxycarbonyl)amino]-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959246-52-7 | |

| Record name | tert-Butyl 6-[(tert-butoxycarbonyl)amino]-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and Protection Strategy

Starting from Quinoxalin-2-one Core:

The quinoxalin-2-one scaffold is synthesized or procured, then selectively functionalized at the 4- and 7-positions.Boc Protection of Amino Groups:

The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionalities at positions 4 and 7. This is usually achieved by reacting the free amine groups with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate in an organic solvent like dichloromethane or tetrahydrofuran.

Cyclization and Functional Group Transformations

Cyclization to Form the Dihydroquinoxalin-2-one Ring:

The protected intermediates undergo cyclization, often facilitated by acidic conditions (e.g., trifluoroacetic acid) or heating, to close the bicyclic ring system while maintaining Boc protection.Purification:

The final product is purified by recrystallization or chromatographic techniques (e.g., flash column chromatography) to obtain high purity this compound.

Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection | Boc2O, triethylamine, DCM, 0–25 °C | 80–95 | Selective protection of amino groups |

| Cyclization | TFA or acid catalyst, room temp or reflux | 79–90 | Efficient ring closure |

| Purification | Recrystallization or silica gel chromatography | — | Ensures product purity |

Yields and conditions adapted from analogous dihydroquinoxalin-2-one syntheses and Boc-protection protocols.

Analytical and Research Findings

Structural Confirmation:

The structure of this compound is confirmed by spectroscopic methods such as NMR (¹H, ¹³C), IR, and mass spectrometry. The Boc groups show characteristic signals in NMR spectra, and the carbonyl of the quinoxalin-2-one ring is evident in IR spectra around 1700 cm⁻¹.Purity and Stability:

The Boc-protected compound exhibits good stability under standard laboratory conditions and can be stored without significant decomposition. Purity is typically >95% after purification.Biological Relevance:

The Boc-protected dihydroquinoxalin-2-one derivatives serve as valuable intermediates for further functionalization towards biologically active molecules with antiviral and anti-inflammatory properties.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Ullmann-type coupling + Cyclization | N-Boc-2-iodoanilines, α-amino acids, TFA | High yield, enantiopure products | Requires chiral starting materials |

| Bargellini Reaction | o-Phenylenediamines, trichloromethylcarbinols, phase-transfer catalyst | Broad substrate scope | Racemic mixtures, regioselectivity issues |

| Boc Protection + Cyclization | Boc2O, base, acid catalyst (TFA) | Selective amine protection, mild conditions | Multi-step, requires purification |

化学反应分析

Types of Reactions

4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into more reduced forms of quinoxaline.

Substitution: The tert-butyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can be used in further chemical synthesis or as intermediates in the production of pharmaceuticals and other compounds.

科学研究应用

Synthesis Applications

4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one serves as an important intermediate in the synthesis of various biologically active molecules. Its ability to undergo nucleophilic addition reactions makes it a valuable precursor for creating complex structures.

Nucleophilic Addition Reactions

Recent studies have highlighted its role in nucleophilic addition reactions where it can react with various nucleophiles, including alcohols and amines. For example:

- The compound can facilitate the formation of N-Boc imines from hydroxylamine reagents, allowing for selective bond formation without the need for transition metals .

Table 1: Reaction Conditions and Yields

| Nucleophile | Reaction Yield (%) |

|---|---|

| Methanol | 35 |

| Isopropanol | 70 |

| Benzylic Alcohol | 84 |

| Ammonia | 51 |

Biological Applications

The compound has been investigated for its potential biological activities, particularly as an inhibitor in various enzymatic pathways.

Enzyme Inhibition Studies

Research indicates that this compound exhibits inhibitory effects on several cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism:

- CYP1A2 : Inhibitor

- CYP2C19 : Inhibitor

- CYP2D6 : No inhibition

This profile suggests potential applications in drug development where modulation of metabolic pathways is required .

Drug Development

In a recent study focused on late-stage functionalization of biologically active molecules, derivatives of known drugs were synthesized using this compound as a key intermediate. This approach allowed for the rapid development of new drug candidates with enhanced pharmacological profiles .

Table 2: Case Study Outcomes

| Drug Candidate | Modification Type | Yield (%) |

|---|---|---|

| Meropenem | C–C Bond Formation | 44 |

| Captopril | Amine Addition | 51 |

作用机制

The mechanism of action of 4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline core allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

相似化合物的比较

Comparison with Similar Compounds

The 3,4-dihydroquinoxalin-2-one core is a versatile scaffold modified to optimize physicochemical and biological properties. Below is a detailed comparison of 4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one with key analogs:

Functional Group Impact on Properties

- Boc Groups: The Boc-protected compound lacks direct bioactivity data but is designed for synthetic utility. Its Boc groups increase molecular weight and lipophilicity, improving solubility in organic solvents compared to polar analogs like the hydrochloride salt of 7-amino-3,4-dihydroquinoxalin-2-one .

- Acyl vs. Boc Substitutions : Acylated derivatives (e.g., 27a–27c) prioritize rapid synthesis and functional diversity, whereas Boc protection enables controlled deprotection for targeted drug delivery systems.

生物活性

Overview

4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one is a chemical compound with the molecular formula C18H25N3O5 and a CAS number of 959246-52-7. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by tert-butyl groups and a quinoxaline core, enables various interactions with biological targets.

The synthesis of this compound typically involves the reaction of quinoxaline derivatives with tert-butyl carbamate. Common solvents for this reaction include dichloromethane or tetrahydrofuran, often in the presence of a catalyst such as triethylamine. The synthesis process requires precise control of temperature and reaction time to achieve high yields and purity.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 363.4 g/mol |

| CAS Number | 959246-52-7 |

| Chemical Structure | Quinoxaline derivative |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for further exploration as an antimicrobial agent. The mechanism behind this activity is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways that regulate cell survival and proliferation. For instance, its interaction with specific enzymes and receptors could lead to altered cellular signaling, promoting cancer cell death.

The biological activity of this compound is primarily attributed to its ability to bind to certain molecular targets within cells. The quinoxaline core allows for interactions with enzymes involved in critical metabolic processes. By inhibiting these enzymes or altering their activity, the compound can exert significant biological effects.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound was tested using standard disc diffusion methods, showing zones of inhibition comparable to established antibiotics.

Study 2: Anticancer Potential

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability. Flow cytometry analysis indicated that the compound induces apoptosis in a dose-dependent manner, suggesting potential therapeutic applications in oncology.

Comparison with Similar Compounds

Comparative studies with other quinoxaline derivatives highlight the unique properties of this compound. For example:

| Compound | Key Differences |

|---|---|

| 4-Boc-3,4-dihydroquinoxalin-2-one | Lacks Bocamino group; different reactivity |

| 7-Bocamino-3,4-dihydroquinoxalin-2-one | No tert-butyl group; affects stability |

| Quinoxaline-2-one | Parent compound; no Boc groups |

The dual Boc protection in 4-Boc-7-Bocamino enhances its stability and allows for selective deprotection during synthetic applications.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-Boc-7-Bocamino-3,4-dihydroquinoxalin-2-one, and how can purity and structural integrity be validated?

- Methodological Answer : Synthesis typically involves Boc-protection of the amine and dihydroquinoxalin-2-one core. For validation, use 1H/13C NMR to confirm Boc-group retention and heterocyclic structure. HPLC (≥95% purity) and mass spectrometry (exact mass: 363.1365 g/mol) are critical for verifying purity and molecular identity. For novel derivatives, elemental analysis or X-ray crystallography may be required .

Q. How does the stability of this compound vary under different storage or reaction conditions?

- Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Monitor degradation via HPLC-MS to identify byproducts (e.g., Boc-deprotection or oxidation). Store the compound in anhydrous, dark conditions at −20°C to prevent hydrolysis of Boc groups .

Q. What is the role of 3,4-dihydroquinoxalin-2-one derivatives in asymmetric Mannich reactions, and how is stereochemistry controlled?

- Methodological Answer : The dihydroquinoxalin-2-one core acts as an electrophilic imine precursor. Stereocontrol is achieved via organocatalysts like (S)-proline, which forms chiral enamines with ketones. Use X-ray crystallography or NOE NMR to assign stereochemistry in products .

Advanced Research Questions

Q. How can enantioselective functionalization at the C-3 position of this compound be optimized?

- Methodological Answer : Employ dual catalysis : (1) Eosin Y as a photoredox catalyst under blue LED irradiation oxidizes the dihydroquinoxalin-2-one to quinoxalin-2-one; (2) (S)-proline generates chiral enamines for enantioselective addition. Optimize solvent (e.g., DMF/MeCN mixtures), catalyst loading (5–10 mol%), and reaction time (12–24 hrs) to enhance ee (>90%) .

Q. What experimental parameters influence the efficiency of photoredox-mediated oxidation of 3,4-dihydroquinoxalin-2-ones?

- Methodological Answer : Key parameters include light wavelength (450–470 nm for Eosin Y), oxygen availability (open-air vs. inert atmosphere), and quencher presence (e.g., superoxide anion scavengers). Use fluorescence quenching assays to monitor electron-transfer kinetics .

Q. How can researchers resolve contradictions in reported yields for Mannich reactions involving this compound?

- Methodological Answer : Replicate studies using identical substrates, catalysts, and conditions (e.g., solvent purity, light intensity). Perform control experiments to isolate variables (e.g., photocatalyst vs. organocatalyst contributions). Use multivariate statistical analysis (e.g., DoE) to identify critical factors .

Q. What mechanistic evidence supports the proposed single-electron transfer (SET) pathway in photoredox reactions with this compound?

- Methodological Answer : Conduct radical trapping experiments (e.g., TEMPO) and EPR spectroscopy to detect radical intermediates. Compare reaction rates under oxidizing vs. reducing conditions to validate SET vs. energy-transfer pathways .

Q. How can frameworks like FINER criteria improve the design of studies on this compound?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to assess hypotheses. For example, prioritize studies on bioactive derivatives (Novelty) or green chemistry approaches (Relevance). Use PICO (Population: reaction substrates; Intervention: catalytic systems; Comparison: traditional methods; Outcome: yield/ee) to structure comparative analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。